3-(4-Fluorobenzyl)piperidine hydrochloride

Vue d'ensemble

Description

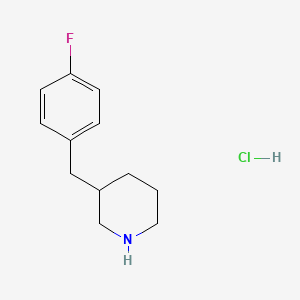

3-(4-Fluorobenzyl)piperidine hydrochloride is an organic compound with the chemical formula C12H17ClFN. It is a white solid powder that is stable at room temperature. This compound is used in the synthesis of various piperidine-based drugs, including anxiolytics and antidepressants .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Fluorobenzyl)piperidine hydrochloride typically involves the reaction of 4-fluorobenzyl chloride with piperidine in the presence of a base, followed by the addition of hydrochloric acid to form the hydrochloride salt. The reaction conditions often include:

Solvent: Anhydrous ethanol or methanol

Base: Sodium hydroxide or potassium carbonate

Temperature: Room temperature to reflux conditions

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

Reactors: Large-scale reactors with precise temperature and pressure control

Purification: Crystallization or recrystallization to obtain high-purity product

Quality Control: Analytical techniques such as HPLC and NMR to ensure product purity and consistency

Analyse Des Réactions Chimiques

Types of Reactions

3-(4-Fluorobenzyl)piperidine hydrochloride undergoes various chemical reactions, including:

Oxidation: Can be oxidized to form corresponding ketones or carboxylic acids

Reduction: Can be reduced to form corresponding alcohols or amines

Substitution: Can undergo nucleophilic substitution reactions, particularly at the benzyl position

Common Reagents and Conditions

Oxidation: Potassium permanganate or chromium trioxide in acidic medium

Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents

Substitution: Alkyl halides or acyl chlorides in the presence of a base

Major Products Formed

Oxidation: 4-Fluorobenzyl ketone or 4-fluorobenzoic acid

Reduction: 4-Fluorobenzyl alcohol or 4-fluorobenzylamine

Substitution: Various substituted benzyl derivatives

Applications De Recherche Scientifique

3-(4-Fluorobenzyl)piperidine hydrochloride is a chemical compound with diverse applications in pharmaceutical development, neuroscience research, chemical synthesis, and biochemical assays . Its unique structure and properties make it a valuable tool in various scientific and industrial fields.

Applications

This compound is widely utilized in various research areas :

- Pharmaceutical Development: It serves as a key intermediate in synthesizing pharmaceuticals, mainly analgesics and anti-inflammatory drugs, to enhance their therapeutic efficacy .

- Neuroscience Research: The compound is used in studying neurotransmitter systems, offering insights into neurological disorders and potential treatments for developing new therapies .

- Chemical Synthesis: It functions as a versatile building block in organic synthesis, enabling chemists to create complex molecules efficiently, which is essential in drug discovery .

- Biochemical Assays: Researchers use it in biochemical assays to assess the activity of various enzymes and receptors, helping understand biological processes .

- Scientific Research: It has several applications in scientific research:

- Chemistry: It is used as an intermediate in synthesizing complex organic molecules.

- Biology: It is studied for its potential effects on neurotransmitter systems.

- Medicine: It is investigated for its potential use in developing new anxiolytic and antidepressant drugs.

- Industry: It is utilized in producing pharmaceuticals and fine chemicals.

Chemical Reactions Analysis

This compound can undergo several chemical reactions:

- Oxidation: It can be oxidized to form corresponding ketones or carboxylic acids. Common reagents for this reaction include potassium permanganate or chromium trioxide in an acidic medium. The major products formed are 4-fluorobenzyl ketone or 4-fluorobenzoic acid.

- Reduction: It can be reduced to form corresponding alcohols or amines. Lithium aluminum hydride or sodium borohydride in anhydrous solvents are typically used for reduction. The major products are 4-fluorobenzyl alcohol or 4-fluorobenzylamine.

- Substitution: It can undergo nucleophilic substitution reactions, particularly at the benzyl position. Alkyl halides or acyl chlorides in the presence of a base are used for this reaction, resulting in various substituted benzyl derivatives.

This compound has significant implications in medicinal chemistry because its structural features allow diverse modifications. Recent studies have highlighted the antimicrobial properties of piperidine derivatives, with certain piperidinothiosemicarbazones showing strong inhibitory effects against Mycobacterium tuberculosis. The minimum inhibitory concentrations (MICs) for these derivatives have ranged from 0.5 to above 512 μg/mL, indicating varying degrees of potency against different strains. Other piperidine derivatives have exhibited significant antibacterial activity against Gram-positive bacteria, with MIC values as low as 0.06 μg/mL compared to standard drugs like ciprofloxacin.

Mécanisme D'action

The mechanism of action of 3-(4-Fluorobenzyl)piperidine hydrochloride involves its interaction with neurotransmitter receptors in the brain. It is believed to modulate the activity of neurotransmitters such as serotonin and dopamine, which play a crucial role in mood regulation. The compound may act as an agonist or antagonist at specific receptor sites, influencing the release and uptake of these neurotransmitters .

Comparaison Avec Des Composés Similaires

Similar Compounds

- 4-(4-Fluorobenzyl)piperidine hydrochloride

- 3-(4-Chlorobenzyl)piperidine hydrochloride

- 3-(4-Methylbenzyl)piperidine hydrochloride

Uniqueness

3-(4-Fluorobenzyl)piperidine hydrochloride is unique due to the presence of the fluorine atom on the benzyl group, which can significantly influence its pharmacological properties. The fluorine atom enhances the compound’s lipophilicity and metabolic stability, making it a valuable intermediate in drug development .

Activité Biologique

3-(4-Fluorobenzyl)piperidine hydrochloride is a synthetic compound with significant implications in medicinal chemistry, particularly due to its structural features that allow for diverse modifications. This article explores its biological activity, synthesis, and potential therapeutic applications, drawing on various studies and findings.

Chemical Structure and Properties

The molecular formula of this compound is C₁₂H₁₇ClFN, with a molecular weight of approximately 229.72 g/mol. The compound consists of a piperidine ring substituted with a 4-fluorobenzyl group, which enhances its lipophilicity and may influence its interaction with biological targets.

Synthesis

The synthesis of this compound can be achieved through several methods. A notable approach involves the reductive amination of 4-fluorophenylacetone with piperidine in the presence of a reducing agent such as sodium borohydride. This method allows for the efficient formation of the desired product while highlighting its utility as a chemical intermediate in drug development.

Neurotransmitter Interaction

Research has indicated that this compound exhibits potential as a neurotransmitter modulator. Its binding affinity and efficacy at various receptors have been studied, revealing interactions that may contribute to its pharmacological effects. However, specific mechanisms of action remain to be fully elucidated due to the compound's role primarily as a building block in drug synthesis rather than as a standalone therapeutic agent.

Comparative Analysis with Related Compounds

The biological activity of this compound can be compared to other compounds with similar structural features. The following table summarizes some notable derivatives:

| Compound Name | Structure Features | Unique Properties |

|---|---|---|

| 1-(4-Fluorobenzyl)piperazine | Piperazine ring instead of piperidine | Different receptor selectivity |

| N-Methyl-3-(4-fluorobenzyl)piperidine | Methyl substitution on nitrogen | Enhanced central nervous system penetration |

| 3-(4-Chlorobenzyl)piperidine | Chlorine instead of fluorine | Potentially different pharmacokinetics |

These compounds differ primarily in their substituents on the piperidine ring or nitrogen atom, which can significantly affect their biological activity and therapeutic potential.

Case Studies and Research Findings

Recent studies have highlighted the antimicrobial properties of derivatives related to piperidine compounds. For instance, certain piperidinothiosemicarbazones have demonstrated strong inhibitory effects against Mycobacterium tuberculosis, showcasing the potential for piperidine derivatives in treating bacterial infections. The minimum inhibitory concentrations (MICs) for these derivatives ranged from 0.5 to above 512 μg/mL, indicating varying degrees of potency against different strains .

In another study focusing on related compounds, it was found that certain piperidine derivatives exhibited significant antibacterial activity against Gram-positive bacteria, with MIC values as low as 0.06 μg/mL compared to standard drugs like ciprofloxacin . This suggests that modifications to the piperidine structure can enhance biological activity.

Propriétés

IUPAC Name |

3-[(4-fluorophenyl)methyl]piperidine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16FN.ClH/c13-12-5-3-10(4-6-12)8-11-2-1-7-14-9-11;/h3-6,11,14H,1-2,7-9H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MVDNGUDOVPBOPT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CNC1)CC2=CC=C(C=C2)F.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17ClFN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20592098 | |

| Record name | 3-[(4-Fluorophenyl)methyl]piperidine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20592098 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

229.72 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

745817-38-3 | |

| Record name | 3-[(4-Fluorophenyl)methyl]piperidine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20592098 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.